molecular formula C9H10BrN3O3 B1522274 4-(3-Bromo-5-nitropyridin-2-yl)morpholine CAS No. 1065074-89-6

4-(3-Bromo-5-nitropyridin-2-yl)morpholine

Cat. No. B1522274
M. Wt: 288.1 g/mol
InChI Key: RUDIJMQSMFYHSD-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-nitropyridin-2-yl)morpholine, or 4-BNPM, is an organic compound with a unique structure and a wide range of applications. It is a heterocyclic compound composed of a morpholine ring with an attached bromo-nitropyridine moiety. It is a white crystalline solid with a molecular weight of 240.1 g/mol, and a melting point of 164-166°C. 4-BNPM has been used in various scientific research applications, such as in the synthesis of novel compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, its biochemical and physiological effects have been studied in detail, and it has been found to have potential applications in drug delivery systems and as a therapeutic agent. In

Scientific Research Applications

Synthesis and Characterization

The research around compounds related to 4-(3-Bromo-5-nitropyridin-2-yl)morpholine has focused on their synthesis and structural characterization, often exploring their potential as intermediates for further chemical reactions. For instance, the synthesis and crystal structure of related nitro-, bromo-, and morpholine-containing compounds have been reported, highlighting their molecular structures and potential applications in developing new chemical entities with unique properties (Ibiş, Deniz, & Tuyun, 2010). Such compounds have been examined for their crystallography, showing specific conformations and interactions that could influence their reactivity and utility in chemical synthesis.

Chemical Reactions and Mechanisms

Research has delved into the reactions of nitro- and bromo-substituted pyridines with various amines, unveiling mechanisms that may be exploited in synthetic chemistry. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with morpholine has revealed multistep ionic processes useful in constructing complex chemical structures (Hamana, Miura, Fujimura, & Takaku, 1990). These findings are critical for developing synthetic pathways for pharmaceuticals and materials science.

Biological Activities and Applications

Investigations into the biological activities of morpholine derivatives have identified potential antifungal, anticancer, and enzyme inhibitory effects. For instance, certain morpholine-based compounds have shown antifungal activity against Candida species, suggesting their potential as antifungal agents (Olender, Zaprutko, Mertas, Szliszka, Wyrozumski, & Krol, 2018). Moreover, morpholine-based metal(ii) complexes have been explored for their DNA/BSA interactions, cytotoxicity against cancer cells, and radical scavenging capabilities, highlighting the diverse therapeutic potentials of these compounds (Sakthikumar, Solomon, & Raja, 2019).

Advanced Materials and Phototherapy

Morpholine derivatives have also been investigated in the context of advanced materials, particularly in phototherapy for cancer treatment. A study introduced a smart near-infrared (NIR) photosensitizer with morpholine groups, demonstrating enhanced photodynamic/photothermal therapy effects within the tumor microenvironment (Tang, Xue, Yu, Chen, Cheng, Wang, Shao, & Dong, 2019). This application underscores the role of morpholine derivatives in developing next-generation therapeutic agents.

properties

IUPAC Name

4-(3-bromo-5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDIJMQSMFYHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674528
Record name 4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-nitropyridin-2-yl)morpholine

CAS RN

1065074-89-6
Record name 4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (191 mg) and morpholine (120 mg) were added to a tetrahydrofuran (4 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (300 mg), followed by stirring for 40 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (chloroform:methanol=1:0 to 3:1), and a yellow solid of 4-(3-bromo-5-nitropyridin-2-yl)morpholine (346 mg) was thus obtained.
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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